molecular formula C10H14BrNO2 B13025863 2-Bromo-4-(diethoxymethyl)pyridine CAS No. 737000-79-2

2-Bromo-4-(diethoxymethyl)pyridine

Cat. No.: B13025863
CAS No.: 737000-79-2
M. Wt: 260.13 g/mol
InChI Key: SYBSMRMWDWWZHW-UHFFFAOYSA-N
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Description

2-Bromo-4-(diethoxymethyl)pyridine is an organic compound with the molecular formula C10H14BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(diethoxymethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 4-(diethoxymethyl)pyridine. The reaction typically employs bromine as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(diethoxymethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(diethoxymethyl)pyridine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-substituted-4-(diethoxymethyl)pyridine derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 4-(diethoxymethyl)pyridine.

Scientific Research Applications

2-Bromo-4-(diethoxymethyl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(diethoxymethyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effect of the bromine atom. This activation facilitates nucleophilic substitution reactions at the 2-position. The diethoxymethyl group can also participate in various transformations, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: Lacks the diethoxymethyl group, making it less versatile in certain synthetic applications.

    4-(Diethoxymethyl)pyridine: Lacks the bromine atom, resulting in different reactivity patterns.

Uniqueness

2-Bromo-4-(diethoxymethyl)pyridine is unique due to the presence of both the bromine atom and the diethoxymethyl group. This combination allows for a broader range of chemical transformations and applications compared to its similar compounds.

Properties

CAS No.

737000-79-2

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-bromo-4-(diethoxymethyl)pyridine

InChI

InChI=1S/C10H14BrNO2/c1-3-13-10(14-4-2)8-5-6-12-9(11)7-8/h5-7,10H,3-4H2,1-2H3

InChI Key

SYBSMRMWDWWZHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=NC=C1)Br)OCC

Origin of Product

United States

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